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molecular formula C12H14N2O2 B8747469 4-Methylidene-1-(4-nitrophenyl)piperidine CAS No. 799841-56-8

4-Methylidene-1-(4-nitrophenyl)piperidine

Cat. No. B8747469
M. Wt: 218.25 g/mol
InChI Key: JGXQGAWNRWEFMP-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

To a solution of methyltriphenylphosphonium bromide (1.07 g, 3 mmol) in THF (10 mL) was added 2.5 M n-BuLi solution (1.6 mL, 4 mmol) at −70° C. The mixture was warmed to r.t. and stirred for 15 min then cooled once more to −70° C. A solution of 1-(4-nitro-phenyl)-piperidin-4-one (396 mg, 1.8 mmol) in THF (10 mL) was added then the mixture was allowed to warm to r.t. and stirred overnight. The reaction was quenched by addition of ice and extracted with ethyl acetate. The combined organic layers were then washed with water, brine and dried over sodium sulfate. Concentration to dryness afforded 4-methylene-1-(4-nitrophenyl)-piperidine (240 mg, 61%) as a solid.
Quantity
396 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([N:15]2CCC(=O)[CH2:17][CH2:16]2)=[CH:11][CH:10]=1)([O-:8])=[O:7]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:5]=[C:4]1[CH2:17][CH2:16][N:15]([C:12]2[CH:11]=[CH:10][C:9]([N+:6]([O-:8])=[O:7])=[CH:14][CH:13]=2)[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
396 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.07 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled once more to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C=C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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